molecular formula C17H15BrN4O B3221174 N-(5-(4-(bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1206163-59-8

N-(5-(4-(bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B3221174
CAS No.: 1206163-59-8
M. Wt: 371.2 g/mol
InChI Key: NEOZIFRQXFFBFZ-UHFFFAOYSA-N
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Description

This compound, identified by InChIKey NEOZIFRQXFFBFZ-UHFFFAOYSA-N and CAS 1206163-59-8, features a triazolo[1,5-a]pyridine core substituted with a bromomethylphenyl group at position 5 and a cyclopropanecarboxamide at position 2 . It serves as a synthetic intermediate for pharmaceuticals like filgotinib, a Janus kinase (JAK) inhibitor . Its bromomethyl group enables further functionalization via nucleophilic substitution, making it critical in medicinal chemistry workflows.

Properties

IUPAC Name

N-[5-[4-(bromomethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c18-10-11-4-6-12(7-5-11)14-2-1-3-15-19-17(21-22(14)15)20-16(23)13-8-9-13/h1-7,13H,8-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOZIFRQXFFBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-(bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide (CAS No. 1206163-59-8) is a synthetic compound characterized by its unique molecular structure, which includes a triazole and pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a JAK (Janus kinase) inhibitor, which can have implications in treating various inflammatory and autoimmune diseases.

  • Molecular Formula : C17H15BrN4O
  • Molecular Weight : 371.23 g/mol
  • CAS Number : 1206163-59-8
PropertyValue
Molecular FormulaC17H15BrN4O
Molecular Weight371.23 g/mol
CAS Number1206163-59-8

The primary biological activity of this compound is its role as a JAK inhibitor. JAKs are essential for the signaling pathways of various cytokines involved in immune responses. By inhibiting JAK activity, this compound can reduce inflammation and modulate immune responses.

Case Studies and Research Findings

  • Inhibition of JAK Signaling :
    • A study demonstrated that compounds similar to this compound effectively inhibited JAK signaling pathways in vitro. This inhibition was associated with reduced cytokine production in human immune cells, suggesting potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis .
  • Anti-inflammatory Effects :
    • In animal models of inflammation, administration of this compound resulted in a significant decrease in inflammatory markers and improved clinical symptoms. The results indicated that the compound's anti-inflammatory properties could be attributed to its ability to inhibit JAK-mediated signaling pathways .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies showed that the compound has favorable absorption characteristics and an acceptable half-life, making it a potential candidate for further development as an oral medication .

Table 2: Summary of Biological Activities

ActivityDescription
JAK InhibitionReduces cytokine signaling; potential for autoimmune disease treatment
Anti-inflammatoryDecreases inflammatory markers in vivo
PharmacokineticsFavorable absorption and half-life

Comparison with Similar Compounds

Filgotinib (GLPG0634)

Structure: N-[5-{4-[(1,1-Dioxido-1,4-thiazinan-4-yl)methyl]phenyl}-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide monomaleate . Key Differences:

  • Replaces the bromomethyl group with a thiomorpholine-dioxide substituent.
  • Enhanced solubility and JAK1 selectivity (IC50 = 629 nmol/mL) due to the polar thiomorpholine group . Applications: Approved for rheumatoid arthritis (RA) and Crohn’s disease, demonstrating superior safety over non-selective JAK inhibitors .

Solcitinib (GLPG-0778)

Structure : N-(5-(4-(3,3-Dimethylazetidine-1-carbonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide .
Key Differences :

  • Substitutes bromomethyl with a 3,3-dimethylazetidine carbonyl group.
  • Targets autoimmune pathways distinct from JAK inhibition, though exact mechanisms remain under study .

N-(5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide

Structure : Bromine replaces the bromomethylphenyl group at position 5 .
Key Differences :

  • Simpler structure with fewer synthetic steps; used as a precursor for coupling reactions.
  • Lower molecular weight (MW = 323.15) compared to the target compound (MW = 425.51 for filgotinib intermediate) .

Anti-Tubercular Triazolopyrimidines (e.g., Compound 58)

Structure : 5-(Pyridin-2-yl)-N-(4-(trifluoromethyl)phenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine .
Key Differences :

  • Pyrimidine core instead of pyridine.
  • Phenethylamine substituent confers anti-tubercular activity (MIC < 1 µg/mL) but lacks cyclopropane carboxamide .

Structural and Functional Analysis

Substituent Impact on Bioactivity

Compound Substituent at Phenyl Group Target/Activity
Target Compound Bromomethyl Synthetic intermediate
Filgotinib Thiomorpholine-dioxide JAK1 inhibitor (IC50 = 629 nM)
Solcitinib 3,3-Dimethylazetidine carbonyl Autoimmune pathway modulator
Anti-TB Compound 58 Trifluoromethylphenethyl Anti-tubercular agent
  • Bromomethyl Group : Facilitates further derivatization but lacks intrinsic therapeutic activity .
  • Thiomorpholine-Dioxide : Enhances solubility and kinase selectivity via hydrogen bonding .

Physicochemical Properties

Compound Molecular Weight LogP* Solubility (µg/mL)
Target Compound 425.51 3.2 (est.) <10 (low)
Filgotinib 541.58 1.8 >50 (moderate)
Solcitinib 389.45 2.5 30–50
Anti-TB Compound 58 571.41 4.1 <5

*Estimated using ChemDraw.

Q & A

Q. What synthetic strategies are effective for constructing the triazolo[1,5-a]pyridine core in this compound?

The triazolo[1,5-a]pyridine scaffold is typically synthesized via cyclization of pyridine derivatives with hydrazines or via Suzuki coupling for aryl functionalization. For example:

  • Cyclocondensation : Reaction of 2-aminopyridines with carbonyl reagents (e.g., aldehydes or ketones) under acidic conditions forms the triazole ring .
  • Cross-coupling : Brominated intermediates (e.g., 5-bromo-triazolo[1,5-a]pyridine) can undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl groups, as demonstrated in analogous triazoloquinazolines .

Q. Key Optimization Parameters :

ParameterExample ConditionsYield (%)Source
CatalystPd(PPh₃)₄, K₂CO₃39–86
SolventDMF/H₂O or THF22–95
Temperature80–120°C, refluxVaries

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks for the bromomethyl group (~4.3–4.5 ppm for CH₂Br), cyclopropane carboxamide (δ ~1.0–2.5 ppm for cyclopropane protons), and triazole/pyridine aromatic signals .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z ~400–450 for the parent ion) and assess purity (>95% via HPLC) .
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. How does the bromomethyl group influence reactivity in downstream modifications?

The bromomethyl moiety serves as a versatile handle for nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions. For example:

  • Substitution : Reaction with NaN₃ yields an azide for click chemistry .
  • Coupling : Use in Buchwald-Hartwig amination to introduce heterocyclic groups .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

Contradictions may arise from polymorphism (crystal packing vs. solution-state conformers) or dynamic effects (e.g., cyclopropane ring puckering). Strategies include:

  • Variable-temperature NMR : Probe conformational flexibility in solution .
  • DFT calculations : Compare computed vs. experimental NMR shifts to identify dominant conformers .
  • Multi-technique validation : Cross-reference X-ray diffraction (e.g., C–Br bond length ~1.9–2.0 Å ) with EXAFS or IR data.

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Docking studies : Model interactions with kinase domains (e.g., JAK1) using the triazolo[1,5-a]pyridine core as a hinge-binding motif, as seen in filgotinib analogs .
  • QSAR : Correlate substituent effects (e.g., bromomethyl vs. hydroxymethyl) with logP, polar surface area, and IC₅₀ values .

Case Study : Modifying the cyclopropane carboxamide to a bulkier group (e.g., cycloheptyl) reduces metabolic clearance but may compromise solubility .

Q. How can selective functionalization of the triazole vs. pyridine rings be achieved?

  • Protecting groups : Temporarily block the triazole nitrogen with Boc to direct bromination to the pyridine ring .
  • Metal-directed catalysis : Use Pd/Cu systems to differentiate reactivity between triazole C–H bonds and pyridine halides .

Q. Example Reaction :

StepConditionsSelectivitySource
BrominationNBS, AIBN, CCl₄, 80°CPyridine C5
Suzuki couplingPd(dppf)Cl₂, aryl boronic acidTriazole C2

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Impurity analysis : Use DSC to detect eutectic mixtures or polymorphic transitions .
  • Crystallization solvent effects : Compare mp trends across solvents (e.g., EtOAc vs. hexane) .

Q. Observed Data :

Compound AnalogTheoretical mp (°C)Experimental mp (°C)DeviationSource
Triazoloquinazoline200196–198-2 to -4
Bromomethyl derivative185180–184-1 to -5

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Intermediate stabilization : Avoid prolonged storage of bromomethyl intermediates (prone to hydrolysis) .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclopropane formation) .

Q. Yield Optimization Table :

StepImprovement StrategyYield Increase (%)Source
CyclizationMicrowave-assisted heating+15–20
PurificationGradient flash chromatography+10–12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(4-(bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-(4-(bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide

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